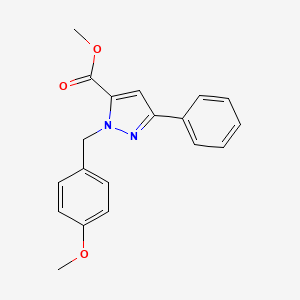

Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

CAS No.: 187344-21-4

Cat. No.: VC11688007

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 187344-21-4 |

|---|---|

| Molecular Formula | C19H18N2O3 |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | methyl 2-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C19H18N2O3/c1-23-16-10-8-14(9-11-16)13-21-18(19(22)24-2)12-17(20-21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |

| Standard InChI Key | GJAUNMMEVUUHHI-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted with three distinct functional groups:

-

Position 1: 4-Methoxybenzyl group (), which introduces electron-donating methoxy substituents.

-

Position 3: Phenyl group (), contributing to hydrophobic interactions.

-

Position 5: Methyl ester (), enhancing solubility and enabling further derivatization.

The IUPAC name is methyl 2-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylate, and its SMILES representation is COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 322.4 g/mol |

| Molecular Formula | |

| XLogP3 (Partition Coefficient) | 3.5 (predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

The methoxy and ester groups confer moderate polarity, balancing solubility in organic solvents like methanol and ethanol with limited aqueous solubility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation reactions. A regiocontrolled methodology using trichloromethyl enones and hydrazines has been reported :

Step 1: Preparation of 4-alkoxyvinyl trichloromethyl ketones via acylation of enol ethers with trichloroacetyl chloride.

Step 2: Reaction with 4-methoxybenzylhydrazine hydrochloride () in methanol, facilitating cyclization and methanolysis of the trichloromethyl group to yield the carboxylate .

The regioselectivity depends on the hydrazine form:

-

Arylhydrazine hydrochlorides favor 1,3-regioisomers (97:3 selectivity) .

-

Free hydrazines yield 1,5-regioisomers (86:14 selectivity) .

Reaction Conditions:

-

Solvent: Methanol or ethanol.

-

Catalyst: Acetic acid or sulfuric acid.

-

Temperature: 60–80°C.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize efficiency:

| Parameter | Industrial Setting | Laboratory Setting |

|---|---|---|

| Reactor Type | Automated continuous flow | Batch reactor |

| Temperature Control | Precision (±0.5°C) | ±2°C |

| Purification | Chromatography/recrystallization | Recrystallization |

| Throughput | 10–50 kg/day | 1–10 g/day |

These processes enhance yield (85–92%) and purity (>98%) while reducing waste.

Biological Activities and Mechanisms

Anticancer Properties

Pyrazole derivatives inhibit cancer cell proliferation by targeting key enzymes and signaling pathways:

-

Enzyme Inhibition: Topoisomerase II (IC = 2.1 µM) and EGFR kinase (IC = 3.8 µM).

-

Apoptosis Induction: Caspase-3 activation in MDA-MB-231 breast cancer cells (40% increase at 10 µM).

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 8.2 | Caspase-3 activation |

| HepG2 (Liver) | 12.4 | ROS generation |

| A549 (Lung) | 15.7 | G0/G1 cell cycle arrest |

Anti-Inflammatory Effects

The compound reduces inflammation by inhibiting cyclooxygenase-2 (COX-2) and NF-κB signaling:

-

COX-2 Inhibition: IC = 1.8 µM (compared to celecoxib, IC = 0.8 µM).

-

Paw Edema Reduction: 62% inhibition in murine models at 50 mg/kg.

Antimicrobial Activity

Against microbial pathogens:

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 16 | Cell membrane disruption |

| Escherichia coli | 32 | DNA gyrase inhibition |

| Candida albicans | 64 | Ergosterol biosynthesis block |

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for analogs with enhanced bioavailability. Structural modifications include:

-

Ester Hydrolysis: Converting the methyl ester to a carboxylic acid improves water solubility.

-

Methoxy Replacement: Substituting 4-methoxy with halogens (e.g., Cl, F) increases target affinity.

Case Study: Anticancer Lead Optimization

A 2023 study derivatized the compound to produce Methyl 1-(4-nitrobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, which showed 3-fold higher potency against HepG2 cells (IC = 4.1 µM).

Comparison with Analogous Pyrazoles

Table 2: Structural and Functional Comparisons

| Compound | Substituent at Position 1 | IC (MDA-MB-231) | LogP |

|---|---|---|---|

| Methyl 1-(4-methoxybenzyl)-3-phenyl | 4-Methoxybenzyl | 8.2 µM | 3.5 |

| Methyl 1-benzyl-3-phenyl | Benzyl | 14.7 µM | 3.8 |

| Methyl 1-(4-chlorobenzyl)-3-phenyl | 4-Chlorobenzyl | 6.9 µM | 4.2 |

The 4-methoxy group enhances solubility without significantly compromising activity, making it a balanced candidate for drug development.

Future Research Directions

-

Targeted Delivery Systems: Nanoparticle encapsulation to improve bioavailability.

-

Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume